Sodium 2-nitro-1,3-dioxopropan-2-ide Hydrate: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Heterocyclic Chemistry
Sodium 2-nitro-1,3-dioxopropan-2-ide Hydrate: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Heterocyclic Chemistry
Executive Summary & Introduction
Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate, universally referred to in chemical literature as sodium nitromalonaldehyde monohydrate (NMA-Na) , is a highly versatile C3 building block in organic synthesis[1]. Free nitromalonaldehyde (NMA-H) is inherently unstable and undergoes spontaneous C–C bond fission, making it impossible to isolate or store[2]. Consequently, its sodium salt (NMA-Na) is employed as a stable, bench-tractable synthetic equivalent[2].
As an essential reagent in heterocyclic chemistry, NMA-Na provides a robust bis-electrophilic scaffold. It is frequently utilized by discovery chemists and application scientists for the construction of functionalized nitro-heterocycles—including pyrimidines, pyridines, and 4-nitrophenols—which serve as critical intermediates in the development of pharmaceuticals, agrochemicals, and specialized dyes[3][4].
Physicochemical Properties & Structural Characteristics
Understanding the physical properties of NMA-Na is critical for safe handling and effective reaction design. The compound's ionic nature renders it highly soluble in polar media, which dictates the solvent choices (typically water or ethanol) for downstream condensation reactions[2][5].
| Property | Value / Description |
| Chemical Name | Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate |
| Common Synonyms | Sodium nitromalonaldehyde monohydrate; Nitromalonaldehyde sodium salt |
| CAS Number | 34461-00-2[6] |
| Molecular Formula | C3H2NNaO4 · H2O[6] |
| Molecular Weight | 157.06 g/mol [6] |
| Appearance | White to pink/tan crystalline solid (needles)[5][7] |
| Solubility | Highly soluble in water and polar organic solvents[5] |
| Functional Groups | Enolate, Nitro, Aldehyde[3] |
| Storage Conditions | 2-8°C, protected from light and moisture[6] |
⚠️ Safety & Handling (Critical)
NMA-Na is impact-sensitive and thermally unstable. It must be handled as a potentially explosive material[7]. High temperatures or direct sunlight can cause rapid decomposition[5]. Standard operating procedures must include the use of blast shields when scaling up, and storage must strictly adhere to cold-chain parameters (2-8°C)[6].
Synthesis Protocol: The Mucobromic Acid Route
The most reliable and high-yielding method for synthesizing NMA-Na involves the ring-opening and nitrosation of mucobromic acid[7]. This protocol is a self-validating system: visual cues (color shifts and gas evolution) accurately track the reaction's progress, ensuring the operator can verify intermediate states in real-time.
Step-by-Step Methodology:
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Preparation of the Nitrite Solution: In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and gas vent, dissolve 258 g (3.74 moles) of sodium nitrite in 250 mL of distilled water. Heat gently to ensure complete dissolution[7].
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Addition of Mucobromic Acid: Dissolve 258 g (1 mole) of mucobromic acid in 250 mL of warm 95% ethanol. Transfer this to a dropping funnel[7].
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Controlled Reaction (The Critical Step): Add the mucobromic acid solution dropwise over 70–80 minutes.
-
Causality & Observation: A mildly exothermic reaction will occur, evolving slightly irritating gases (fume hood ventilation is mandatory). The solution will transition to a deep red color, indicating the successful formation of the enolate[7].
-
Temperature Control: Maintain the internal temperature strictly at 54 ± 1°C using an intermittent ice bath. Why? Temperatures exceeding 55°C accelerate the thermal decomposition of the newly formed NMA-Na, leading to darker, impure byproducts and severely reduced yields[7].
-
-
Crystallization: Stir for an additional 10 minutes at 54°C, then rapidly cool the mixture to 0–5°C using an ice bath. A fine, yellow precipitate will form[7].
-
Purification: Collect the crude product via vacuum filtration on a previously chilled Büchner funnel. Recrystallize by dissolving the moist cake in a boiling mixture of 400 mL 95% ethanol and 100 mL water. Filter hot to remove insoluble impurities, then cool the clear red filtrate to 0–5°C to yield pink or tan needles of pure NMA-Na (36–41% yield)[7].
Workflow for the synthesis of Sodium Nitromalonaldehyde Monohydrate from Mucobromic Acid.
Mechanistic Applications in Organic Synthesis
NMA-Na is a cornerstone reagent for synthesizing complex aromatic and heteroaromatic systems. Its utility stems from its behavior as a highly reactive 1,3-dialdehyde equivalent.
Synthesis of 5-Nitropyrimidines
NMA-Na readily condenses with amidines, guanidines, or ureas under basic conditions to form 5-nitropyrimidines[8].
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Causality: The bis-electrophilic nature of the 1,3-dialdehyde equivalent in NMA-Na perfectly complements the bis-nucleophilic nitrogen centers of amidines, driving a highly favorable double-condensation cyclization[8].
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Application: Reacting NMA-Na with 2,4-diamino-6-hydroxypyrimidine in 1% aqueous NaOH under reflux yields 2-amino-6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one, a critical scaffold for synthesizing dihydropteroate synthase (DHPS) inhibitors[8]. Furthermore, condensation with 2,4,6-triaminopyrimidine yields precursors for folic acid and chemotherapeutic agents like methotrexate[4].
Synthesis of 4-Nitrophenols
NMA-Na undergoes nucleophilic-type ring transformations when treated with ketones or 1,3-dicarbonyl compounds under basic conditions (e.g., using ethoxide or potassium hydroxide)[2][9].
-
Causality: This method allows for the preparation of 2,6-disubstituted 4-nitrophenols that are otherwise extremely difficult to synthesize via traditional Friedel-Crafts alkylation. Friedel-Crafts approaches suffer from poor regioselectivity and carbonium ion rearrangements when attempting to introduce alkyl chains longer than an ethyl group[2]. The ring transformation using NMA-Na bypasses these electrophilic aromatic substitution limitations entirely.
Synthesis of 3-Nitropyridines
By reacting NMA-Na with cyanoacetamide in the presence of a base (such as benzyltrimethylammonium hydroxide, or Triton B), researchers can efficiently synthesize 3-cyano-5-nitro-2-pyridone[1]. This provides a direct, single-step pathway to highly functionalized pyridines used extensively in drug discovery.
Divergent synthetic applications of NMA-Na in heterocyclic chemistry.
Conclusion
Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate remains an indispensable reagent in the modern synthetic chemist's toolkit. By strictly adhering to temperature-controlled synthesis protocols and understanding its bis-electrophilic reactivity, researchers can safely leverage NMA-Na to bypass the limitations of traditional substitution chemistry and unlock diverse chemical spaces in drug development and materials science.
References
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Organic Syntheses. "Sodium nitromalonaldehyde monohydrate". URL:[Link]
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ChemBK. "SODIUM NITROMALONALDEHYDE MONOHYDRATE". URL:[Link]
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National Center for Biotechnology Information (NCBI). "Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes". URL:[Link]
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MDPI. "Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations". URL:[Link]
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American Chemical Society (ACS). "A Convenient Method for Synthesizing Modified 4-Nitrophenols". URL:[Link]
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Wikipedia. "2,4,6-Triaminopyrimidine". URL:[Link]
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